

physicochemical properties of N-(2-Aminoethyl)maleimide trifluoroacetate

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Compound of Interest

Compound Name: *1-(2-Aminoethyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate*

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An In-Depth Technical Guide to the Physicochemical Properties and Applications of N-(2-Aminoethyl)maleimide Trifluoroacetate

Introduction

N-(2-Aminoethyl)maleimide trifluoroacetate is a heterobifunctional crosslinking agent of significant interest to researchers, scientists, and drug development professionals.[1] Its molecular architecture, featuring a thiol-reactive maleimide group and a primary amine, provides a versatile platform for the covalent linkage of biomolecules.[1][2] This guide offers a comprehensive overview of its core physicochemical properties, reactivity, and practical applications, with a focus on providing field-proven insights to ensure successful and reproducible bioconjugation outcomes. The trifluoroacetate salt form enhances its solubility and handling characteristics, making it a valuable reagent in the synthesis of antibody-drug conjugates (ADCs), functionalized hydrogels, and fluorescently labeled proteins.[2][3][4][5]

Section 1: Core Physicochemical Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. These characteristics dictate storage conditions, solvent selection, and reaction setup.

Summary of Physicochemical Data

The essential properties of N-(2-Aminoethyl)maleimide trifluoroacetate are summarized in the table below for quick reference.

Property	Value	Source(s)
Chemical Name	1-(2-aminoethyl)-1H-pyrrole-2,5-dione, 2,2,2-monotrifluoroacetate	[3][4]
Synonyms	2-Maleimidoethylamine trifluoroacetate salt	[3][4]
CAS Number	146474-00-2	[3][4][6][7]
Molecular Formula	C ₆ H ₈ N ₂ O ₂ · CF ₃ COOH	[3][4]
Formula Weight	254.2 g/mol	[3][4][6]
Appearance	Crystalline solid / Powder	[3][4]
Purity	Typically ≥95% (HPLC)	[3][4][7]
Solubility	DMF: 30 mg/mL DMSO: 30 mg/mL Ethanol: 30 mg/mL PBS (pH 7.2): 10 mg/mL Also soluble in Water and DCM	[3][4][7]
Storage	-20°C	[3][4][7]
Stability	≥ 4 years when stored properly	[4]

Insights into Key Properties

- Solubility:** The broad solubility profile is a key advantage. Its miscibility with organic solvents like DMSO and DMF is essential for preparing concentrated stock solutions, while its solubility in aqueous buffers like PBS facilitates direct use in bioconjugation reactions under physiological conditions.[3][4][7]
- Stability and Storage:** The compound is stable for years when stored at the recommended -20°C, ensuring reagent integrity and experimental reproducibility over time.[4] It is typically

shipped at ambient temperature, but long-term storage should be cold to prevent degradation of the reactive maleimide group.[4][7]

Section 2: Reactivity and Mechanism of Action

N-(2-Aminoethyl)maleimide trifluoroacetate's utility is defined by its two distinct functional groups, which can be addressed in a controlled, often sequential, manner.

The Thiol-Maleimide Michael Addition

The cornerstone of this reagent's functionality is the highly specific and efficient reaction between its maleimide group and a free sulfhydryl (thiol) group. This reaction is a classic Michael addition, where the nucleophilic sulfur of a thiol attacks one of the electron-deficient carbons of the maleimide's double bond.[2][8]

This conjugation proceeds rapidly under physiological conditions (pH 7.0-7.5), forming a stable thioether bond.[9] The high selectivity for thiols over other nucleophilic groups, such as amines, is a critical advantage, as it minimizes the formation of unwanted side products and preserves the integrity of the target biomolecule.[2][10]

Visualization of the Thiol-Maleimide Reaction

Caption: Reaction mechanism of N-(2-Aminoethyl)maleimide with a thiol.

The Versatile Primary Amine

The terminal primary amine on the ethyl linker provides a second, orthogonal reactive site. This amine group does not interfere with the thiol-maleimide reaction at neutral pH. It can be subsequently functionalized using amine-reactive chemistry, such as coupling with N-hydroxysuccinimide (NHS) esters to form stable amide bonds, or reacting with isothiocyanates.[11] This dual functionality makes it an ideal heterobifunctional linker for constructing complex molecular architectures, such as linking a thiol-containing peptide to a carboxyl-bearing surface or protein.[1][8]

Factors Influencing Reactivity

- pH: The optimal pH range for the thiol-maleimide reaction is 7.0-7.5.[9][12] Below this range, the concentration of the more nucleophilic thiolate anion ($R-S^-$) is reduced, slowing the

reaction rate. Above pH 8.0, the maleimide ring becomes increasingly susceptible to hydrolysis, and the potential for side reactions with amines increases.

- **Temperature:** Reactions are typically performed at room temperature (20-25°C) for 1-2 hours or at 4°C overnight.[8][9][12] The lower temperature is often preferred when working with sensitive proteins to minimize potential degradation.
- **Molar Ratio:** An excess of the maleimide reagent (typically 5- to 20-fold molar excess over the thiol) is used to drive the reaction to completion, especially when labeling proteins where thiol concentration may be low or difficult to determine precisely.[8][9][13]

Section 3: Experimental Protocol: A Self-Validating Workflow for Protein-Maleimide Conjugation

This protocol provides a robust, step-by-step methodology for conjugating N-(2-Aminoethyl)maleimide to a thiol-containing protein, such as an antibody with reduced disulfide bonds or a protein with cysteine residues.

Workflow Visualization

Caption: Experimental workflow for protein conjugation.

Materials

- Thiol-containing protein (e.g., cysteine-containing peptide or antibody)
- N-(2-Aminoethyl)maleimide trifluoroacetate
- Conjugation Buffer: Degassed PBS, HEPES, or Tris buffer, pH 7.0-7.5
- Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide reduction)
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Purification system: Gel filtration column (e.g., Sephadex G-25), HPLC, or dialysis cassette

Step-by-Step Methodology

- Prepare Protein Solution: Dissolve the thiol-containing protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.[\[9\]](#)
 - Causality: Degassing the buffer by sparging with an inert gas (e.g., argon or nitrogen) is crucial to prevent oxygen from re-oxidizing free thiols into non-reactive disulfide bonds.[\[9\]](#)
- (Optional) Reduce Disulfide Bonds: If the protein's thiols are present as disulfide bonds (e.g., in antibodies), they must be reduced. Add a 10- to 100-fold molar excess of TCEP to the protein solution.[\[9\]](#)[\[13\]](#) Incubate at room temperature for 20-30 minutes.[\[9\]](#)[\[12\]](#)
 - Expert Insight: TCEP is the preferred reducing agent for this application because it is thiol-free and does not need to be removed prior to the addition of the maleimide reagent, streamlining the workflow.[\[11\]](#)
- Prepare Maleimide Stock Solution: Immediately before use, dissolve N-(2-Aminoethyl)maleimide trifluoroacetate in anhydrous DMSO or DMF to create a 10 mM stock solution.[\[8\]](#)[\[9\]](#)[\[12\]](#)
 - Causality: Preparing the stock solution fresh is essential because the maleimide group can slowly hydrolyze in the presence of trace amounts of water in the solvent.
- Initiate Conjugation: Add the maleimide stock solution to the protein solution to achieve a 10- to 20-fold molar excess of maleimide over the available thiol groups.[\[9\]](#)[\[13\]](#) Mix gently but thoroughly.
- Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[\[9\]](#)[\[12\]](#)
 - Trustworthiness: The progress of the reaction can be monitored by taking aliquots and quenching with a thiol-containing compound (like β -mercaptoethanol) followed by analysis (e.g., HPLC or SDS-PAGE) to validate completion.
- Purify the Conjugate: Remove unreacted maleimide and other small molecules from the protein conjugate.
 - Gel Filtration: This is the most common method. Use a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer. The larger protein conjugate will elute

first.[9][12]

- Dialysis: An effective but slower method for removing small molecules.[9]

Section 4: Safety and Handling

As a laboratory chemical, N-(2-Aminoethyl)maleimide trifluoroacetate requires careful handling.

- Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[6][14]
- Precautionary Measures:
 - Always work in a well-ventilated area or chemical fume hood.[15]
 - Avoid breathing dust.[14][15]
 - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[1]
 - In case of contact with skin or eyes, rinse immediately and thoroughly with water.[15]

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